![molecular formula C16H15N3OS B2945644 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034343-67-2](/img/structure/B2945644.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, also known as PTEB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
Research has explored the synthesis of heterocyclic compounds using thiophenylhydrazonoacetates, where derivatives of benzamide, like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, play a crucial role. These compounds serve as precursors for producing a wide variety of heterocyclic derivatives, including pyrazoles, isoxazoles, and triazines, showcasing their versatility in synthesizing pharmacologically relevant structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antiviral and Anticancer Applications
Novel benzamide-based derivatives have shown significant promise in antiviral and anticancer applications. For instance, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable activity against the avian influenza virus, highlighting their potential as therapeutic agents against viral infections (Hebishy, Salama, & Elgemeie, 2020). Another study focused on the synthesis and characterization of celecoxib derivatives, which, while structurally related, showed potential as anti-inflammatory, antioxidant, anticancer, and anti-HCV agents, underscoring the broad therapeutic applications of benzamide derivatives (Küçükgüzel et al., 2013).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, incorporating benzamide structural motifs, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrate potential in treating tuberculosis, showcasing the application of benzamide derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).
Anticancer Activity
Pyrazole derivatives, including those related to benzamide, have been evaluated for their anticancer properties. These compounds have been found to inhibit cell cycle kinases, indicating their potential as anticancer drugs (Nițulescu et al., 2015). Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent anti-tumor activities and highlighting the versatility of benzamide derivatives in cancer treatment research (Gomha, Edrees, & Altalbawy, 2016).
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(13-6-2-1-3-7-13)17-12-14(15-8-4-11-21-15)19-10-5-9-18-19/h1-11,14H,12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKINGTWCKVSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.